



Application Notes and Protocols: BI-671800 Calcium Mobilization Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G-protein coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1] [2][3] Its natural ligand, Prostaglandin D2 (PGD2), upon binding to CRTH2 on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils, initiates a signaling cascade that leads to calcium mobilization and subsequent pro-inflammatory responses.[4] This application note provides a detailed protocol for a calcium mobilization assay to determine the functional inhibitory activity of BI-671800 on the CRTH2 receptor.

Principle

The assay measures the ability of **BI-671800** to inhibit the increase in intracellular calcium concentration ([Ca2+]) triggered by a CRTH2 agonist in cells engineered to express the human CRTH2 receptor. The assay utilizes a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to free calcium ions. By pre-incubating the cells with **BI-671800** before stimulating them with a CRTH2 agonist, the inhibitory potency of the compound can be quantified by measuring the reduction in the fluorescence signal. This method is amenable to high-throughput screening using a Fluorometric Imaging Plate Reader (FLIPR).



Data Presentation

The inhibitory activity of **BI-671800** is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the maximal response induced by the agonist.

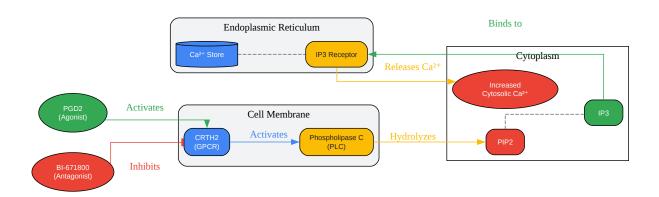
Compound	Target	Assay Type	Cell Line	IC50 (nM)	Reference
BI-671800	Human CRTH2	PGD2 Binding Assay	hCRTH2 transfected cells	4.5	[5]
BI-671800	Mouse CRTH2	PGD2 Binding Assay	mCRTH2 transfected cells	3.7	[5]

Note: The IC50 values presented are from radioligand binding assays. A functional calcium mobilization assay will determine the in-vitro potency of **BI-671800** in a cell-based context.

Signaling Pathway

The binding of the agonist Prostaglandin D2 (PGD2) to the CRTH2 receptor, a Gi-coupled GPCR, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. **BI-671800** acts as a competitive antagonist, blocking PGD2 from binding to CRTH2 and thereby inhibiting this signaling cascade.





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BI-671800 Signaling Pathway Diagram

Experimental Protocols Materials and Reagents

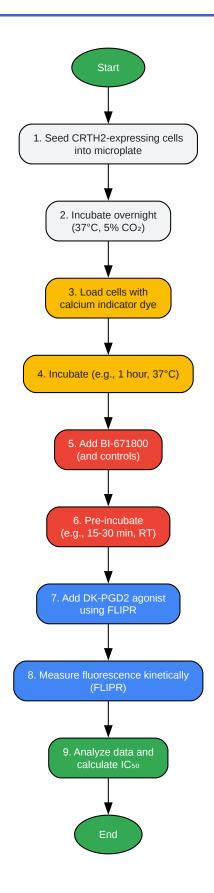
- Cell Line: HEK293 or CHO cells stably transfected with human CRTH2 receptor.
- Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
- Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., FLIPR Calcium 6
 Assay Kit).
- CRTH2 Agonist: 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).
- Test Compound: BI-671800.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.



- Probenecid (optional): Anion transport inhibitor to prevent dye leakage.
- Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements.

Experimental Workflow





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BI-671800 Calcium Mobilization Assay Workflow



Detailed Protocol

- 1. Cell Seeding: a. Culture CRTH2-expressing cells in appropriate medium until they reach 80-90% confluency. b. Harvest the cells and resuspend them in fresh culture medium at a density of 2 x 10^5 cells/mL. c. Seed 100 μ L of the cell suspension per well into a 96-well black, clear-bottom microplate (20,000 cells/well). d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
- 2. Dye Loading: a. The next day, prepare the calcium indicator dye solution according to the manufacturer's instructions. For Fluo-4 AM, a typical final concentration is 2-5 μ M in Assay Buffer. If using a no-wash kit, prepare the reagent as described in the kit protocol. Probenecid (2.5 mM) can be included to prevent dye extrusion. b. Gently remove the culture medium from the cell plate and add 100 μ L of the dye solution to each well. c. Incubate the plate for 1 hour at 37°C, protected from light.
- 3. Compound Addition: a. During the dye loading incubation, prepare a serial dilution of **BI-671800** in Assay Buffer. A typical concentration range to test would be from 1 nM to 10 μ M. b. Also prepare control wells:
- Negative control: Assay Buffer only.
- Positive control (agonist stimulation): Assay Buffer (will receive agonist only). c. After the dye loading incubation, add 20 μL of the BI-671800 dilutions and controls to the respective wells.
 d. Pre-incubate the plate at room temperature for 15-30 minutes, protected from light.
- 4. Agonist Addition and Fluorescence Measurement: a. Prepare the DK-PGD2 agonist solution in Assay Buffer at a concentration that will elicit a submaximal response (EC80). Based on published data, an EC50 of ~2.7 nM for a functional response has been reported, so an EC80 would be in the range of 10-20 nM. The exact concentration should be determined empirically. b. Program the FLIPR instrument to perform the following:
- Establish a baseline fluorescence reading for 10-20 seconds.
- Add 25 μL of the DK-PGD2 solution to all wells simultaneously.
- Continue to record the fluorescence signal every 1-2 seconds for at least 60-90 seconds.
- Excitation wavelength: ~488 nm; Emission wavelength: ~525 nm for Fluo-4.
- 5. Data Analysis: a. The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence. b. Normalize the data to the positive (agonist only)



and negative (buffer only) controls. c. Plot the normalized response against the logarithm of the **BI-671800** concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value of **BI-671800**.

Troubleshooting

- Low signal-to-noise ratio: Optimize cell seeding density, dye loading concentration and time. Ensure the agonist concentration is appropriate to elicit a robust response.
- High well-to-well variability: Ensure uniform cell seeding and gentle handling of the plate during reagent addition.
- No response to agonist: Confirm CRTH2 expression in the cell line. Check the activity of the agonist.
- **BI-671800** shows agonist activity: This is unlikely for a known antagonist but if observed, it could indicate off-target effects or issues with the compound purity.

Conclusion

This application note provides a comprehensive protocol for a calcium mobilization assay to functionally characterize the inhibitory activity of **BI-671800** on the CRTH2 receptor. This assay is a robust and reliable method for studying the pharmacology of CRTH2 antagonists and is well-suited for drug discovery and development programs targeting allergic and inflammatory diseases.

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